trans-4-Hydroxy-D-proline

Descripción general

Descripción

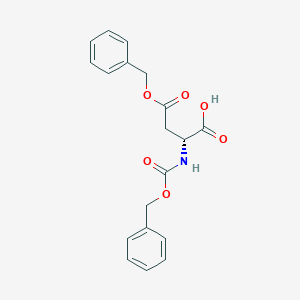

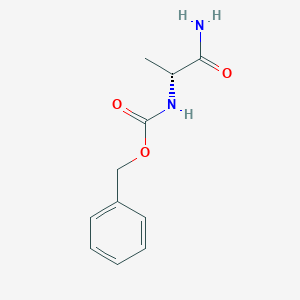

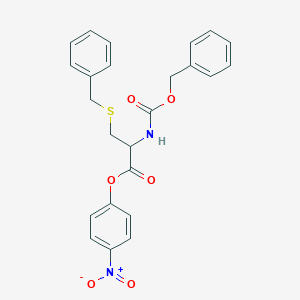

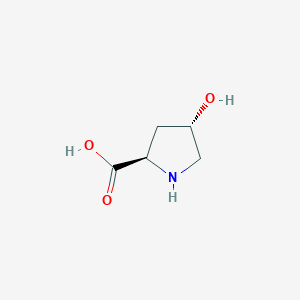

Trans-4-Hydroxy-D-proline is a 4-hydroxy-D-proline where the hydroxy group at position 4 has S-configuration . It is a white to pale pink solid and is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals .

Synthesis Analysis

Trans-4-Hydroxy-D-proline is synthesized from the post-translational hydroxylation of proteins, primarily collagens and to a much lesser extent non-collagen proteins . This process occurs in the presence of oxygen, vitamin C (ascorbic acid), α-ketoglutarate, and Fe2+ . A study has shown that a basic strain, HYP-1, was developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline .

Molecular Structure Analysis

The molecular formula of trans-4-Hydroxy-D-proline is C14H16ClNO . Its average mass is 249.736 Da and its mono-isotopic mass is 249.092041 Da . The theoretical optimized geometrical parameters and vibrational analysis were performed by Density Functional Theory (DFT) with the B3LYP method at 6-311++G (d,p) basis set .

Chemical Reactions Analysis

Trans-4-Hydroxy-D-proline is formed from the post-translational hydroxylation of proteins, primarily collagen and, to a much lesser extent, non-collagen proteins . In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-D-proline is catabolized to glycine via the trans-4-hydroxy-D-proline oxidase pathway, and trans-3-hydroxy-D-proline is degraded via the trans-3-hydroxy-D-proline dehydratase pathway to ornithine and glutamate .

Physical And Chemical Properties Analysis

Trans-4-Hydroxy-D-proline has a density of 1.1±0.1 g/cm3, a boiling point of 349.7±37.0 °C at 760 mmHg, and a flash point of 165.3±26.5 °C . It has a molar refractivity of 72.8±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 218.3±3.0 cm3 .

Aplicaciones Científicas De Investigación

Role in Animal Metabolism and Nutrition

Trans-4-Hydroxy-L-proline is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . It plays a significant role in animal metabolism and nutrition . This imino acid and its minor analogue trans-3-hydroxy-L-proline can scavenge reactive oxygen species and have both structural and physiological significance in animals .

Significance in Cell Signaling

The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Impact on Animal Growth and Development

These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .

Use in Antibiotic Synthesis

Trans-4-Hydroxyproline (T-4-HYP) is a promising intermediate in the synthesis of antibiotic drugs . Its industrial production remains challenging due to the low production efficiency of T-4-HYP .

Applications in Biomedicine

T-4-HYP has extensive applications in various fields, such as biomedicine, chemical manufacturing, food nutrition, and the beauty, and skincare sectors . It possesses antitumor, immunosuppressive, anti-HIV, and anti-inflammatory properties .

Role in Synthesis of Neuroexcitatory Kainoids and Antifungal Echinocandins

Trans-4-Hydroxy-L-proline is a versatile reagent for the synthesis of neuroexcitatory kainoids and antifungal echinocandins .

Use in Synthesis of Chiral Ligands

It is also employed in the synthesis of chiral ligands for enantioselective ethylation of aldehydes .

Applications in Microbial Cell Factories

This study presents a strategy for establishing a microbial cell factory capable of producing T-4-HYP at high levels, making it suitable for large-scale industrial production .

Mecanismo De Acción

Target of Action

Trans-4-Hydroxy-D-Proline (T-4-HYP) is a promising intermediate in the synthesis of antibiotic drugs . It primarily targets the enzyme trans-4-Hydroxy-L-proline dehydratase (HypD) , which is among the most abundant glycyl radical enzymes (GREs) in the healthy human gut microbiome . HypD is considered a promising antibiotic target for the prominent antibiotic-resistant pathogen Clostridium difficile .

Mode of Action

T-4-HYP is formed from the post-translational hydroxylation of proteins, primarily collagen . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Biochemical Pathways

T-4-HYP is involved in several biochemical pathways. It is a crucial part of the Tricarboxylic acid cycle, where it enhances the metabolic flow of α-ketoglutarate . The introduction of the non-oxidative glycolysis (NOG) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA . In animals, most of the collagen-derived T-4-HYP is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .

Pharmacokinetics

It is known that t-4-hyp is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . It is also provided in large amounts by milk, meat, skin hydrolysates, and blood, as well as whole-body collagen degradation .

Result of Action

The action of T-4-HYP contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . It can scavenge reactive oxygen species and has both structural and physiological significance in animals . Supplementing T-4-HYP or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Action Environment

The action of T-4-HYP is influenced by various environmental factors. For instance, the fermentation process of T-4-HYP was optimized using a continuous feeding method . The rate of sugar supplementation controlled the dissolved oxygen concentrations during fermentation, and Fe 2+ was continuously fed to supplement the reduced iron for hydroxylation . These modifications ensured an effective supply of proline hydroxylase cofactors (O 2 and Fe 2+ ), enabling efficient production of T-4-HYP in the microbial cell factory system .

Safety and Hazards

Trans-4-Hydroxy-D-proline is harmful if swallowed and causes skin and eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Propiedades

IUPAC Name |

(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Hydroxy-D-proline | |

CAS RN |

3398-22-9 | |

| Record name | (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of trans-4-hydroxy-D-proline in bacterial metabolism?

A: trans-4-Hydroxy-D-proline is an important intermediate in the anaerobic degradation pathway of hydroxyprolines utilized by certain bacteria. [] This pathway, distinct from the one used by proline-reducing Clostridia, highlights the diversity of enzymatic reactions in the anaerobic microbiome. []

Q2: How does trans-4-hydroxy-D-proline interact with the enzyme HplG?

A: trans-4-Hydroxy-D-proline binds to the active site of HplG, a glycyl radical enzyme. [, ] Crystal structure analysis of the HplG-t4D-HP complex at 2.7 Å resolution revealed key interactions that facilitate the enzymatic reaction. [] Computational studies, including molecular dynamics simulations and QM/MM calculations, provided further insights into the binding mode and reaction mechanism. []

Q3: What is the role of glutamate in the HplG-catalyzed reaction with trans-4-hydroxy-D-proline?

A: Glutamate, specifically Glu429, plays a crucial role in the HplG-catalyzed isomerization of trans-4-hydroxy-D-proline. [] Computational studies suggest that Glu429 weakens the Cγ-Hγ bond of the substrate through hydrogen bonding and acts as a proton acceptor to initiate C-N bond cleavage. []

Q4: How does trans-4-hydroxy-D-proline differ from trans-4-hydroxy-L-proline in terms of enzyme inhibition?

A: While both trans-4-hydroxy-D-proline and trans-4-hydroxy-L-proline can interact with ALDH4A1, a key enzyme in proline and hydroxyproline catabolism, their inhibitory effects differ significantly. [] trans-4-Hydroxy-L-proline exhibits a 10-fold stronger competitive inhibition compared to the D-isomer. [] This difference arises from the specific interactions within the enzyme's active site, as revealed by X-ray crystallography. []

Q5: Can you elaborate on the structural basis for the stereospecific inhibition of ALDH4A1 by trans-4-hydroxy-L-proline?

A: X-ray crystal structures of ALDH4A1 complexed with both trans-4-hydroxy-L-proline and trans-4-hydroxy-D-proline reveal the basis for the stereospecific inhibition. [, ] The L-isomer forms a hydrogen bond with a serine residue in the active site through its amine group, leading to effective binding and inhibition. [] In contrast, the D-isomer's amine group lacks this interaction due to a different pyrrolidine ring orientation, resulting in weaker inhibition. []

Q6: How is trans-4-hydroxy-D-proline synthesized?

A: A straightforward approach utilizing carbohydrate-based chemistry has been reported for synthesizing trans-4-hydroxy-D-proline and its derivative, trans-4-hydroxy-D-prolinol. []

Q7: Are there any applications for trans-4-hydroxy-D-proline or its derivatives in material science?

A: While not explicitly covered in the provided research, the incorporation of trans-4-hydroxy-D-proline, a chiral molecule, into polymeric materials could potentially impart unique properties. For instance, a study demonstrated the creation of chiral, pH-responsive hydrogels using N-acryloyl-alanine (derived from alanine, an amino acid structurally similar to proline) and a PEGDA/α-CD inclusion complex. [] This suggests potential applications for trans-4-hydroxy-D-proline derivatives in developing novel materials with tailored functionalities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.